molecular formula C17H23ClN4O3S B2393141 ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1184991-40-9

ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2393141
CAS No.: 1184991-40-9
M. Wt: 398.91
InChI Key: LWWKEBWLNXWNES-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H23ClN4O3S and its molecular weight is 398.91. The purity is usually 95%.
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Biological Activity

Ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₂₀ClN₅O₂S
  • Molecular Weight : 369.9 g/mol
  • CAS Number : 1184983-02-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial and fungal strains.

Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerExhibits cytotoxic effects on cancer cell lines.
AntimicrobialDemonstrates activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduces inflammation markers in vitro.

Anticancer Activity

A study published in MDPI explored the anticancer properties of similar thieno[2,3-c]pyridine derivatives. The results indicated that compounds with structural similarities to ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed significant inhibition of tumor cell proliferation in vitro. The mechanisms identified included induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Efficacy

Research conducted by PubMed highlighted the antimicrobial properties of related pyrazole derivatives. The compounds were tested against various pathogens, showing Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. For instance, one derivative exhibited an MIC of 12.5 µg/mL against Klebsiella pneumoniae, indicating strong antibacterial activity.

Anti-inflammatory Effects

In a recent study focusing on inflammatory diseases, derivatives similar to ethyl 6-ethyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine were evaluated for their ability to reduce pro-inflammatory cytokines in macrophage cultures. The findings suggested a dose-dependent reduction in TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

ethyl 6-ethyl-2-[(1-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S.ClH/c1-4-21-9-6-11-13(10-21)25-16(14(11)17(23)24-5-2)18-15(22)12-7-8-20(3)19-12;/h7-8H,4-6,9-10H2,1-3H3,(H,18,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWKEBWLNXWNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=NN(C=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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